molecular formula C22H22N2O5S B2799480 2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide CAS No. 954708-43-1

2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide

Cat. No. B2799480
CAS RN: 954708-43-1
M. Wt: 426.49
InChI Key: OCWSZLHXBYFUHE-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, acidity or basicity, and reactivity with other substances .

Scientific Research Applications

Antitumor Activity

This compound has shown promising antitumor properties. Researchers have synthesized related derivatives, such as (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides. These compounds exhibited notable cytotoxicity against three human cancer cell lines: colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some of these derivatives were as effective as the positive control compound PAC-1, which activates procaspase-3, a key enzyme in apoptosis .

Cell Cycle Regulation

Compound 4o, one of the most potent derivatives, induced cell cycle arrest in the S phase. This effect could be valuable for controlling abnormal cell proliferation and preventing tumor growth .

Apoptosis Induction

Several derivatives (4f, 4h, 4n, 4o, and 4p) induced late cellular apoptosis. Compound 4o, in particular, demonstrated three- to five-fold greater cytotoxicity than PAC-1 across the tested cancer cell lines. Understanding how these derivatives modulate apoptotic pathways could lead to novel anticancer drug development strategies .

Hepatotoxicity-Free Tacrine Analogues

In a related context, 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized as tacrine analogues. These compounds aimed to avoid hepatotoxicity associated with tacrine. While this specific compound is not directly mentioned, it highlights the broader applications of related structures .

Succinic Acid Derivatives

The Aly group synthesized 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives. Although not identical to our compound, this work underscores the versatility of 2-oxoquinoline-based structures in medicinal chemistry .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it induces .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it .

Future Directions

This involves discussing potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

2-oxo-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-2-11-30(27,28)24-10-9-15-7-8-18(12-17(15)14-24)23-21(25)19-13-16-5-3-4-6-20(16)29-22(19)26/h3-8,12-13H,2,9-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWSZLHXBYFUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide

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